

# Spectroscopic and Structural Elucidation of 8-Methoxy-4-Chromanone: A Technical Guide

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## Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

Cat. No.: B1357117

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Methoxy-4-Chromanone**, a significant heterocyclic compound in medicinal chemistry. The chroman-4-one scaffold is a "privileged structure" known for its presence in a variety of bioactive compounds, making the detailed characterization of its derivatives crucial for researchers, scientists, and professionals in drug development. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural analysis of synthesized organic compounds.

## Data Presentation

The following tables summarize the available and expected spectroscopic data for **8-Methoxy-4-Chromanone**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment          |
|---------------------------------|--------------|--------------------------|-------------------|---------------------|
| 6.92                            | d            | 5.8                      | 2H                | Aromatic Protons    |
| 6.88 - 6.80                     | m            | -                        | 1H                | Aromatic Proton     |
| 4.43                            | ddd          | 11.2, 6.6, 4.4           | 1H                | O-CH <sub>2</sub>   |
| 4.38 - 4.31                     | m            | -                        | 1H                | O-CH <sub>2</sub>   |
| 4.05                            | t            | 6.0                      | 1H                | C(3)-H <sub>2</sub> |
| 3.89                            | s            | -                        | 3H                | OCH <sub>3</sub>    |
| 2.36                            | tdd          | 5.8, 4.1, 1.6            | 2H                | C(2)-H <sub>2</sub> |

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Due to the absence of a publicly available experimental spectrum for **8-Methoxy-4-Chromanone**, the following are predicted chemical shifts based on known data for chromanone and the expected influence of the methoxy group.

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 100 MHz

| Chemical Shift ( $\delta$ ) ppm | Carbon Atom Assignment             |
|---------------------------------|------------------------------------|
| ~192                            | C=O (C-4)                          |
| ~158                            | C-O (Aromatic, C-8a)               |
| ~148                            | C-OCH <sub>3</sub> (Aromatic, C-8) |
| ~128                            | Aromatic CH                        |
| ~122                            | Aromatic CH                        |
| ~118                            | Aromatic C-H (C-4a)                |
| ~110                            | Aromatic CH                        |
| ~67                             | O-CH <sub>2</sub> (C-2)            |
| ~56                             | OCH <sub>3</sub>                   |
| ~37                             | CH <sub>2</sub> (C-3)              |

## IR (Infrared) Spectroscopy Data (Predicted)

The following table lists the expected characteristic infrared absorption bands for **8-Methoxy-4-Chromanone** based on its functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group Vibration |
|--------------------------------|---------------|----------------------------|
| ~3100-3000                     | Medium        | Aromatic C-H Stretch       |
| ~2950-2850                     | Medium        | Aliphatic C-H Stretch      |
| ~1680                          | Strong        | C=O (Ketone) Stretch       |
| ~1600, ~1480                   | Medium-Strong | Aromatic C=C Stretch       |
| ~1260                          | Strong        | Aryl-O (Ether) Stretch     |
| ~1050                          | Strong        | Alkyl-O (Ether) Stretch    |

## Mass Spectrometry (MS) Data (Predicted)

The expected key fragments in the mass spectrum of **8-Methoxy-4-Chromanone** are outlined below. The molecular weight of **8-Methoxy-4-Chromanone** is 178.19 g/mol .

| m/z (Mass-to-Charge Ratio) | Proposed Fragment                          |
|----------------------------|--|
| 178                        | $[M]^+$ (Molecular Ion)                    |
| 150                        | $[M - CO]^+$                               |
| 135                        | $[M - CO - CH_3]^+$                        |
| 121                        | $[M - CO - C_2H_5]^+$ or $[M - C_3H_5O]^+$ |
| 107                        | $[C_7H_7O]^+$                              |
| 92                         | $[C_6H_4O]^+$                              |
| 77                         | $[C_6H_5]^+$                               |

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **8-Methoxy-4-Chromanone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the **8-Methoxy-4-Chromanone** sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

$^1H$  NMR Acquisition:

- Tune and shim the spectrometer for the sample.
- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
- Process the data by applying a Fourier transform, phasing, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the chemical shifts and coupling constants.

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
- Process the data similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent signal at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **8-Methoxy-4-Chromanone**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of the solid **8-Methoxy-4-Chromanone** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **8-Methoxy-4-Chromanone** to confirm its molecular formula and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **8-Methoxy-4-Chromanone** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

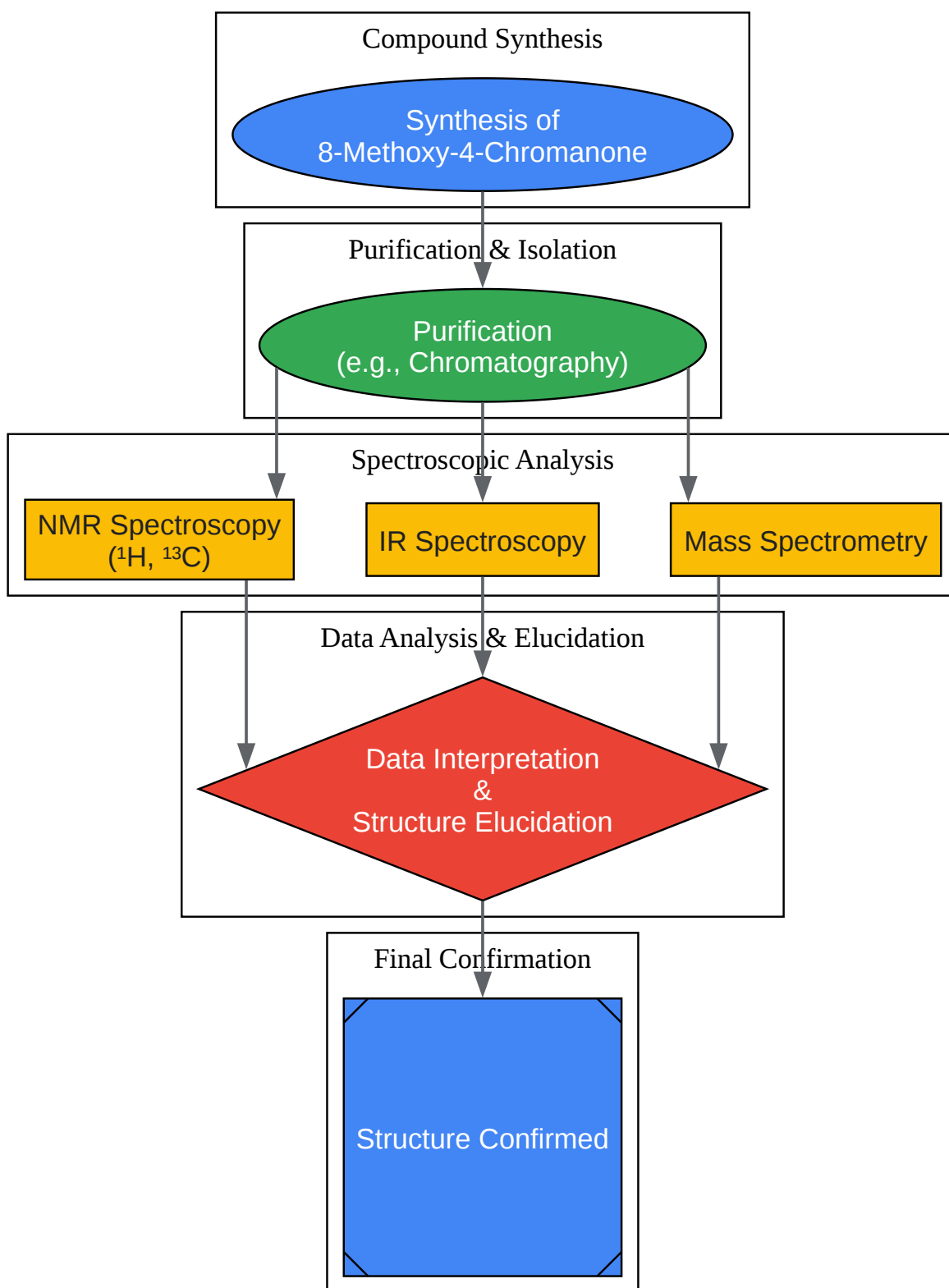
Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.
- The GC will separate the compound from any impurities before it enters the mass spectrometer.
- In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A mass spectrum is generated, plotting the relative abundance of ions versus their  $m/z$  values.

## Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **8-Methoxy-4-Chromanone**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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